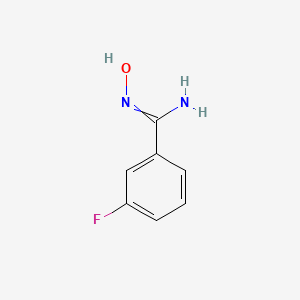

3-Fluoro-N-hydroxy-benzamidine

Description

Properties

CAS No. |

54872-79-6 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

3-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

WPJZGPLKRBIDGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Fluoro-N-hydroxy-benzamidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Fluoro-N-hydroxy-benzamidine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amidine of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's core chemical properties, provides detailed synthetic and analytical protocols, and explores its established role as a serine protease inhibitor. By synthesizing data from authoritative sources, this guide explains the mechanistic basis for its biological activity, informed by an understanding of its structure-activity relationships. The inclusion of field-proven experimental methodologies is intended to equip researchers with the practical knowledge required to effectively utilize this compound in drug discovery and biochemical research.

Introduction: The Strategic Role of Fluorinated Benzamidines

In contemporary drug discovery, the incorporation of fluorine into small molecules is a well-established strategy for optimizing drug-like properties. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

The benzamidine scaffold is a privileged structure, recognized as a potent pharmacophore for inhibiting serine proteases such as trypsin, thrombin, and plasmin.[3][4][5] Its positively charged amidinium group acts as a mimetic of the side chains of arginine and lysine, enabling it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.[6]

The compound this compound combines these features, positioning it as a valuable tool for researchers. The N-hydroxy modification can introduce new hydrogen bonding capabilities and metal-chelating properties, potentially modulating the compound's inhibitory profile and pharmacokinetic properties. This guide serves as a technical resource for understanding and leveraging the unique attributes of this molecule.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physicochemical properties is foundational to its application in research.

-

IUPAC Name: 3-fluoro-N'-hydroxybenzenecarboximidamide

-

Synonyms: this compound

-

CAS Number: 54872-79-6[7]

-

Chemical Structure:

Physicochemical Data Summary

The following table summarizes key computed and experimental properties. It is important to note that while some data for the exact compound is available, other parameters are inferred from closely related analogs to provide a scientifically grounded estimation.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₇FN₂O | [7] |

| Molecular Weight | 154.14 g/mol | [7][8] |

| XLogP3 | ~1.2 - 1.9 | Estimated based on analogs like 4-fluoro-N'-hydroxy-benzamidine (1.2)[8] and 3-chloro-4-fluoro-N-hydroxy-benzamidine (1.9).[9] This suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Melting Point | Not available | Data for the related 3-Fluorobenzamidine hydrochloride is ~160-165 °C.[10] The N-hydroxy derivative may have a different melting point. |

| Solubility | Soluble in water, alcohol, and organic solvents. | [10] (Reported for the hydrochloride salt of the related 3-Fluorobenzamidine). |

Synthesis and Characterization

The synthesis of N-hydroxy-benzamidines is typically achieved through the reaction of a corresponding benzonitrile with hydroxylamine. This method is efficient and provides a direct route to the target compound.

General Synthetic Pathway

The primary route involves the nucleophilic addition of hydroxylamine to the carbon of the nitrile group in 3-fluorobenzonitrile. The reaction is facilitated by a mild base, which deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine nucleophile.

Caption: General workflow for the synthesis and verification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of N'-hydroxy-carboxamidines.[11]

-

Reagent Preparation: To a round-bottom flask, add 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.8 eq), and potassium carbonate (1.8 eq).

-

Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality behind reflux is to provide sufficient activation energy for the nucleophilic attack on the nitrile group.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with diethyl ether. This causes the product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the solid with cold water to remove inorganic salts (e.g., KCl) and any remaining hydroxylamine.

-

Drying: Dry the purified product under vacuum or using an infrared lamp to yield this compound as a solid.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure. The spectra should be consistent with a 3-substituted fluorophenyl ring and the N-hydroxy-amidine moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₇H₇FN₂O).[12]

-

Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H, O-H, C=N, and C-F bonds.

Biological Activity and Mechanism of Action

The primary therapeutic interest in this compound stems from its potential as a serine protease inhibitor.

Mechanism of Serine Protease Inhibition

Benzamidines are classic competitive inhibitors.[5] They function by binding reversibly to the active site of the enzyme, preventing the natural substrate from binding.

-

Active Site Recognition: The amidinium group (-C(NH₂)₂⁺) is protonated at physiological pH. This positive charge is key to its function, as it forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket.

-

Mimicry: This interaction mimics the binding of the enzyme's natural substrates, arginine and lysine, which also feature positively charged side chains.

-

Competitive Inhibition: By occupying the active site, the benzamidine derivative physically blocks the substrate, thereby inhibiting enzyme activity. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme.

Caption: Benzamidine moiety binding to the S1 pocket of a serine protease.

Influence of the 3-Fluoro and N-Hydroxy Groups

-

3-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the meta position can influence the pKa of the amidinium group, potentially affecting its binding affinity. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with the enzyme backbone, further stabilizing the enzyme-inhibitor complex.[2]

-

N-Hydroxy Group: The hydroxyl group introduces an additional site for hydrogen bonding, which could form interactions with residues near the active site, thereby increasing binding affinity and specificity.

Experimental Protocol: In Vitro Trypsin Inhibition Assay

This protocol provides a self-validating system for quantifying the inhibitory potency (IC₅₀) of this compound against trypsin.

-

Principle: This is a colorimetric assay using the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Trypsin cleaves BAPNA to release p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm. A potent inhibitor will decrease the rate of p-nitroaniline formation.

-

Materials:

-

Bovine Trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

BAPNA (substrate)

-

This compound (inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Assay Setup: In a 96-well plate, add:

-

Test Wells: Assay Buffer, trypsin solution, and varying concentrations of the inhibitor.

-

Positive Control (No Inhibition): Assay Buffer, trypsin solution, and DMSO (vehicle control).

-

Negative Control (No Enzyme): Assay Buffer and DMSO.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BAPNA substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the rates of the test wells to the positive control (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin and eyes.[7][13]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a strategically designed molecule that merges the well-documented serine protease inhibitory properties of the benzamidine scaffold with the advantageous physicochemical contributions of a fluorine substituent and an N-hydroxy group. Its straightforward synthesis and potent, mechanistically understood biological activity make it a valuable compound for academic research and as a lead structure in drug discovery programs targeting diseases where serine proteases are implicated. The protocols and data presented in this guide provide a robust framework for its effective application in the laboratory.

References

-

PubChem. (n.d.). 3-Chloro-4-fluoro-N-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Leven, M., et al. (2020). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose 3-Fluoro-benzamidine for Your Next Project? Retrieved from [Link]

-

Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules. Retrieved from [Link]

-

Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-nitrophenyl)-3-fluoro-. Retrieved from [Link]

-

Chen, L., & Chen, C. H. (1995). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society. Retrieved from [Link]

-

Singh, R., et al. (2014). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Fisher Scientific. (2014). Benzamidine Hydrochloride Hydrate - SAFETY DATA SHEET. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-fluoro-n-hydroxy-4-methylbenzamidine. Retrieved from [Link]

-

ChemBK. (2024). 3-FLUORO-BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-fluoro-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-fluoro-N-hydroxy-benzamidine | C7H6ClFN2O | CID 6103398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 2-FLUORO-N-HYDROXY-BENZAMIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - 3-fluoro-n-hydroxy-4-methylbenzamidine (C8H9FN2O) [pubchemlite.lcsb.uni.lu]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-hydroxy-benzamidine

This guide provides a comprehensive technical overview for the synthesis of 3-Fluoro-N-hydroxy-benzamidine, a valuable intermediate in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and critical process considerations.

Introduction: The Significance of N-Hydroxyamidines

N-hydroxyamidine compounds, also known as amidoximes, are a class of organic molecules that have garnered significant interest in pharmaceutical research. Their structural features make them effective pharmacophores for enzyme inhibition and valuable as prodrugs to improve the bioavailability of parent amidine-containing drugs[1]. The introduction of a fluorine atom, as in this compound, can further enhance metabolic stability and binding affinity to biological targets, making it a key building block in the development of novel therapeutics[2].

This guide will focus on the most prevalent and practical synthetic route to this compound, detailing the reaction of 3-fluorobenzonitrile with hydroxylamine. We will explore the reaction mechanism, potential side reactions, and provide a detailed experimental protocol.

Primary Synthesis Pathway: From Nitrile to N-Hydroxyamidine

The most direct and industrially relevant method for the synthesis of this compound is the addition of hydroxylamine to 3-fluorobenzonitrile. This reaction is a well-established method for preparing a wide range of N-hydroxyamidines[3][4].

Reaction Overview

The overall transformation involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group in 3-fluorobenzonitrile.

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of deionized water with stirring.

-

Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzonitrile (1 equivalent) in ethanol.

-

Reaction Execution: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-fluorobenzonitrile. Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The crude this compound can be further purified by recrystallization from an ethanol/water mixture to afford a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point (°C) | Data for the 3-fluoro isomer is not readily available in the provided search results, but for comparison, N'-Hydroxy-4-fluorobenzamidine has a melting point of 115-117 °C.[1] |

| ¹H NMR | Expected signals for aromatic protons and exchangeable protons of the N-hydroxyamidine group. |

| ¹³C NMR | Expected signals for the aromatic carbons and the amidine carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=N, and C-F stretching vibrations. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 155.06. |

Alternative Synthesis Strategies

While the reaction of nitriles with hydroxylamine is the most direct route, other methods for the synthesis of N-hydroxyamidines exist and may be considered, particularly if the primary route proves problematic.

From Thioamides

An alternative high-yield synthesis involves the conversion of the nitrile to a thioamide, which is then treated with hydroxylamine. This method can sometimes avoid the formation of amide byproducts.[5]

Caption: Alternative synthesis via a thioamide intermediate.

From Imidoyl Chlorides

N-hydroxyamidines can also be prepared by reacting an imidoyl chloride with hydroxylamine.[6] The imidoyl chloride can be generated from the corresponding amide.

Safety Considerations

-

3-Fluorobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a combustible liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydroxylamine Hydrochloride: This reagent is corrosive and can cause skin and eye irritation. It is also a potential skin sensitizer. Handle with care and appropriate PPE.

-

Diethyl Ether: Diethyl ether is highly flammable and should be handled in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is most effectively achieved through the reaction of 3-fluorobenzonitrile with hydroxylamine. This guide provides a robust framework for its preparation, from understanding the underlying reaction mechanism to a detailed experimental protocol and characterization. Careful control of reaction conditions is necessary to minimize the formation of the 3-fluorobenzamide byproduct. The alternative synthetic routes offer viable options should the primary pathway require optimization. The utility of this compound as a key intermediate in drug discovery underscores the importance of a reliable and well-understood synthetic procedure.

References

- An In-depth Technical Guide to N-Hydroxyamidine Compounds and their Synthesis - Benchchem. (URL: )

- An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- (PDF)

- Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C - RSC Publishing. (URL: )

- Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines)

- 3-Fluoro-benzamidine - Chem-Impex. (URL: )

- Preparation and Characteristics of N-Hydroxyamidines - IJESI. (URL: )

-

3-Fluorobenzonitrile | C7H4FN | CID 67880 - PubChem - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. ijesi.org [ijesi.org]

The Mechanism of Action of 3-Fluoro-N-hydroxy-benzamidine as a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism of action for 3-Fluoro-N-hydroxy-benzamidine, a representative of the hydroxyamidine class of enzyme inhibitors. The primary focus is on its role as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a high-value target in modern cancer immunotherapy.

Introduction: The Immunoregulatory Role of IDO1 in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, monomeric enzyme that serves as a pivotal regulator of immune responses.[1] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is subsequently metabolized along the kynurenine pathway.[2][3]

In healthy physiological conditions, IDO1 helps maintain immune homeostasis and tolerance. However, many tumors exploit this pathway to evade immune surveillance.[2] The overexpression of IDO1 in the tumor microenvironment leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan, an amino acid crucial for T-cell activation and proliferation, leads to the arrest of effector T-cells.[1]

-

Accumulation of Kynurenine Metabolites: The buildup of downstream metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.

By creating this immunosuppressive shield, IDO1 allows cancer cells to escape destruction by the immune system.[1][2] Consequently, the development of small-molecule inhibitors to block IDO1 activity has become a highly attractive strategy in cancer immunotherapy, often explored in combination with other modalities like immune checkpoint inhibitors.[1][3]

The Hydroxyamidine Scaffold: A Privileged Moiety for IDO1 Inhibition

Structure-based drug design has identified the hydroxyamidine functional group as a highly effective pharmacophore for targeting IDO1.[1][4][5] this compound belongs to this class of compounds. The unique electronic and structural properties of the N-hydroxyamidine group allow for specific and high-affinity interactions within the enzyme's active site.

The fluorine substitution at the 3-position of the phenyl ring is a strategic chemical modification. Halogen atoms like fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, often leading to improved potency and pharmacokinetic profiles.[6][7]

Core Mechanism of Action: Heme-Coordinated Inhibition

The inhibitory action of this compound is centered on its direct interaction with the catalytic machinery in the active site of the IDO1 enzyme.

The IDO1 Active Site Architecture

The active site of IDO1 contains a protoporphyrin IX heme group with a central iron (Fe) atom.[3] This heme iron is the catalytic core, directly participating in the oxidative cleavage of tryptophan's indole ring. The active site can be broadly divided into a distal pocket (Pocket A) and a proximal pocket (Pocket B), which accommodate the substrate and position it for catalysis.[]

Inhibitor Binding Mode

Based on molecular modeling of related hydroxyamidine derivatives, the mechanism of inhibition is understood as follows[]:

-

Heme Coordination: The primary and most critical interaction involves the N-hydroxyamidine moiety. The oxygen atom of this group acts as a strong Lewis base, directly coordinating with the heme iron atom in its ferric (Fe³⁺) or ferrous (Fe²⁺) state. This coordination bond is stable and effectively blocks the binding of molecular oxygen, a co-substrate required for the catalytic reaction.[]

-

Active Site Occupancy: The 3-fluorophenyl ring of the inhibitor positions itself within the active site pockets. The phenyl group typically occupies the hydrophobic distal pocket (Pocket A), while the positioning of the fluorine atom can modulate interactions within a sub-pocket, enhancing binding affinity and selectivity over other heme-containing enzymes.[]

This dual mode of engagement—strong, direct coordination to the catalytic iron and shape-complementary occupancy of the substrate-binding pockets—makes this compound a potent, competitive inhibitor of IDO1.

Caption: Binding mode of this compound in the IDO1 active site.

The Kynurenine Pathway and Point of Inhibition

By inhibiting IDO1, this compound halts the catabolism of tryptophan at the first step. This action restores local tryptophan levels, enabling anti-tumor T-cells to regain their effector functions. Simultaneously, it prevents the production of immunosuppressive kynurenine metabolites.

Caption: Site of action of the inhibitor in the IDO1-mediated tryptophan pathway.

Quantitative Assessment of Inhibitory Potency

The efficacy of hydroxyamidine-based IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both enzymatic and cellular assays. While specific data for the 3-fluoro derivative is not publicly available, data from structurally related and optimized compounds from this class demonstrate high potency.

| Compound ID | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |

| Epacadostat | 10 | 75 | [1] |

| Compound 14 | 5 | 50 | [1][4] |

| Compound 18 | 6 | 62 | [1][4] |

| Table 1: In vitro potency of representative hydroxyamidine and related IDO1 inhibitors. Lower values indicate higher potency. |

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a standard method to determine the IC₅₀ value of this compound against recombinant human IDO1.

Objective: To measure the concentration-dependent inhibition of IDO1 activity by quantifying the production of its product, kynurenine.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (Substrate)

-

Ascorbic Acid (Reductant)

-

Methylene Blue (Cofactor)

-

Catalase

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

This compound (Test Compound)

-

Trichloroacetic Acid (TCA) for reaction termination

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection

-

96-well microplates

-

Microplate reader (absorbance at 480 nm)

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent and low (<1%).

-

-

Enzyme Reaction Mixture Preparation (per well):

-

In a 96-well plate, add 50 µL of assay buffer containing L-Tryptophan (e.g., 200 µM final concentration), Ascorbic Acid (20 mM), Methylene Blue (10 µM), and Catalase (200 U/mL).

-

-

Initiation of Inhibition:

-

Add 25 µL of the diluted test compound to the appropriate wells.

-

Include "no inhibitor" controls (vehicle only) and "no enzyme" blanks.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Enzyme Reaction Initiation:

-

Add 25 µL of pre-diluted recombinant human IDO1 enzyme to all wells except the "no enzyme" blanks.

-

Incubate the plate at 25°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Product Detection:

-

Stop the reaction by adding 25 µL of 30% (w/v) TCA.

-

Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's Reagent to each well.

-

Incubate at room temperature for 10 minutes to allow color development. The reagent reacts with kynurenine to form a yellow product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 480 nm using a microplate reader.

-

Subtract the background absorbance from the "no enzyme" wells.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound, as a member of the hydroxyamidine class, functions as a potent, heme-coordinating, competitive inhibitor of the IDO1 enzyme. Its mechanism of action is well-supported by structural and biochemical data from related compounds. By blocking the first step of the immunosuppressive kynurenine pathway, it restores the necessary conditions for an effective anti-tumor immune response.

The field continues to evolve, with ongoing research focused on optimizing the selectivity and pharmacokinetic properties of IDO1 inhibitors.[9][10] While early clinical trials of first-generation inhibitors in combination with checkpoint blockade yielded mixed results, a deeper understanding of the complex inhibition mechanisms and patient selection biomarkers is paving the way for next-generation therapeutics targeting this crucial immuno-oncology pathway.[3][10]

References

-

Jin, F., Hu, Q., Fei, H., Lv, H., Wang, S., Gui, B., Zhang, J., Tu, W., Zhang, Y., Zhang, L., Wan, H., Zhang, L., Hu, B., Yang, F., Bai, C., He, F., Zhang, L., & Tao, W. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195–201. [Link][1][4][5][11]

-

Patsnap. (2024). What are IDO1 inhibitors and how do they work? Patsnap Synapse. [Link][2]

-

Vogel, P., Pojer, F., & Majjigapu, S. R. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9562–9578. [Link][3][9][10]

-

Wang, G., Wang, X., & Yu, H. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 72. [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose 3-Fluoro-benzamidine for Your Next Project? [Link][6]

Sources

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The N-hydroxy-benzamidine Scaffold

An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine and its Therapeutic Potential as a Nitric Oxide Synthase Inhibitor

This guide provides a comprehensive technical overview of this compound, positioning it within the broader class of N-hydroxy-benzamidine compounds as potent and selective inhibitors of nitric oxide synthases (NOS). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with actionable experimental insights to elucidate the therapeutic and research applications of this important chemical scaffold.

In the landscape of medicinal chemistry, the benzamidine moiety is a well-established pharmacophore, recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1] The introduction of a hydroxyl group to the amidine function, creating an N-hydroxy-benzamidine (or benzimidamide) structure, significantly alters its pharmacological profile. This modification shifts the primary target focus towards a critical family of signaling enzymes: the nitric oxide synthases (NOS).

This compound (CAS: 31703-04-5, Formula: C₇H₆FNO₂) is a representative member of this class.[2][3] The incorporation of a fluorine atom is a common strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability.[4] While this compound itself is not extensively characterized in peer-reviewed literature, its structural features strongly suggest its primary utility is as a pharmacological tool and a building block for the development of selective NOS inhibitors. This guide will, therefore, explore its function through the well-understood lens of its parent class.

The Primary Pharmacological Target: Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes.[5] It is synthesized by three distinct isoforms of nitric oxide synthase:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in neurotransmission, synaptic plasticity, and central blood pressure regulation.[5] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[6]

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, eNOS-derived NO is critical for maintaining vascular tone (vasodilation), inhibiting platelet aggregation, and preventing leukocyte adhesion—acting as a key anti-atherosclerotic molecule.[5]

-

Inducible NOS (iNOS or NOS2): Its expression is induced in various cells, particularly macrophages, in response to pro-inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS).[7] iNOS produces large, sustained amounts of NO as part of the immune response, but its dysregulation contributes to septic shock and chronic inflammatory diseases.[7]

Given the diverse and sometimes opposing roles of the NOS isoforms, the development of isoform-selective inhibitors is a paramount goal in drug discovery to maximize therapeutic benefit while minimizing off-target effects.[8] For example, selective inhibition of nNOS is sought for neuroprotection, while selective iNOS inhibition is a key strategy for treating inflammatory conditions.[6][7]

Mechanism of Action: Mimicking the Natural Substrate

The catalytic activity of all NOS isoforms involves a two-step oxidation of the guanidino nitrogen of L-arginine, utilizing molecular oxygen and NADPH as co-substrates.[5] This process yields L-citrulline and nitric oxide.

Compounds containing an N-hydroxyguanidine or a related amidine function, such as this compound, are potent inhibitors because they act as competitive mimetics of the natural substrate, L-arginine .[9] The amidine core structurally resembles the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site.

The proposed mechanism of inhibition is as follows:

-

Active Site Recognition: The inhibitor, possessing the positively charged amidinium group, is electrostatically guided into the highly conserved, negatively charged active site of the NOS enzyme.

-

Competitive Binding: The inhibitor directly competes with L-arginine for binding to key residues and the heme cofactor within the catalytic center.

-

Enzyme Inactivation: By occupying the active site, the inhibitor prevents the binding and subsequent oxidation of L-arginine, thereby blocking the production of nitric oxide.

This competitive and reversible inhibition makes these compounds valuable tools for studying NOS-dependent signaling pathways.

Caption: Competitive inhibition of the NOS catalytic cycle.

Quantitative Insights and Applications in Drug Discovery

While specific inhibitory constants for this compound are not publicly available, data from structurally related amidine compounds highlight the potential potency and selectivity of this chemical class. These compounds serve as crucial pharmacological probes to dissect the roles of different NOS isoforms in cellular and animal models of disease.

Table 1: Representative Amidine-Based NOS Inhibitors

| Compound | Target Isoform(s) | Potency (IC₅₀ / Kᵢ) | Selectivity Profile | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | IC₅₀ ≈ 0.2 µM (all) | Non-selective | [9] |

| 4-Methyl-PCA | iNOS preference | IC₅₀ ≈ 2.4 µM (iNOS) | Shows preference for iNOS over eNOS/nNOS | [9] |

| Aminoguanidine | iNOS preference | IC₅₀ ≈ 2.1 µM (iNOS) | Preferential for iNOS | [10] |

| N-nitro-L-arginine (L-NA) | nNOS | Kᵢ ≈ 15 nM (nNOS) | Potent nNOS inhibitor | [6] |

| Compound 17 (Peptidomimetic) | nNOS | Kᵢ = 50 nM (nNOS) | >2100-fold vs eNOS; 70-fold vs iNOS | [8] |

This table illustrates the range of potencies and selectivities achievable with amidine-based scaffolds. The fluorinated structure of this compound suggests it could be engineered for enhanced potency and isoform selectivity.

Experimental Protocol: In Vitro NOS Inhibition Assay

To assess the inhibitory potential of compounds like this compound, a robust and validated in vitro assay is essential. The hemoglobin capture assay is a widely used method that measures the formation of the methemoglobin-nitrosyl complex, which can be monitored spectrophotometrically.

Objective: To determine the IC₅₀ value of a test compound against a purified NOS isoform.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS enzyme.

-

Assay Buffer: 100 mM HEPES, pH 7.4.

-

Substrate/Cofactor Mix: L-arginine (e.g., 10 µM final concentration), NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), and Tetrahydrobiopterin (H₄B).

-

Hemoglobin Solution: Oxyhemoglobin in assay buffer.

-

Test Compound: this compound, serially diluted in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

96-well microplate and a UV-Vis spectrophotometer.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound. A typical starting concentration range for screening is 1 nM to 100 µM.

-

Reaction Setup: In each well of the microplate, add the assay buffer, substrate/cofactor mix, hemoglobin solution, and the desired concentration of the test compound. Include "no inhibitor" controls and "no enzyme" blanks.

-

Pre-incubation: Equilibrate the plate at room temperature for 5 minutes.

-

Initiation: Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 401 nm over a period of 60-120 seconds. This wavelength corresponds to the formation of the NO-hemoglobin complex.

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration.

-

Normalize the rates relative to the "no inhibitor" control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Caption: Workflow for an in vitro NOS hemoglobin capture assay.

Conclusion and Future Perspectives

This compound represents a valuable chemical entity within the broader class of amidine-based NOS inhibitors. Its structure is primed for interaction with the L-arginine binding site of nitric oxide synthases. While this specific molecule requires further biological characterization, the principles outlined in this guide provide a robust framework for its evaluation and application. As a research tool, it can be used to probe NOS-dependent pathways. As a scaffold in medicinal chemistry, it holds potential for the development of next-generation, isoform-selective inhibitors for treating a spectrum of human diseases, from neurodegeneration to chronic inflammation. The strategic placement of the fluorine atom provides a key vector for optimizing the pharmacokinetic and pharmacodynamic properties of future drug candidates derived from this promising scaffold.

References

-

Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. [Link]

-

3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide. Stenutz. [Link]

-

3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC - PubMed Central. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. [Link]

-

Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC - NIH. [Link]

-

3-Chloro-4-fluoro-N-hydroxy-benzamidine | C7H6ClFN2O | CID 6103398. PubChem. [Link]

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. [Link]

-

Aromatic reduced amide bond peptidomimetics as selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

-

Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. [Link]

-

Benzamidine. Wikipedia. [Link]

-

Inhibition of nitric oxide synthase by cobalamins and cobinamides. PubMed - NIH. [Link]

-

Nitric oxide synthases: regulation and function. PMC - PubMed Central. [Link]

-

New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal. [Link]

- US8278084B2 - Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 31703-04-5|3-Fluoro-N-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. Aromatic reduced amide bond peptidomimetics as selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine and its Structural Analogs: Synthesis, Pharmacological Applications, and Drug Development Insights

Abstract

The benzamidine scaffold represents a cornerstone in medicinal chemistry, recognized for its ability to mimic the guanidinium group of arginine and interact with a multitude of biological targets, particularly serine proteases.[1][2] The introduction of a hydroxyl group on the amidine nitrogen to form N-hydroxy-benzamidines (also known as benzamidoximes) and further substitution on the aromatic ring, such as with a fluorine atom, creates a class of compounds with significantly altered physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound and its structural analogs, delving into their synthetic rationale, structure-activity relationships (SAR), and diverse therapeutic applications. A central theme is the strategic use of the N-hydroxy-amidine moiety as a prodrug to enhance the oral bioavailability of potent but poorly absorbed amidine-based drugs.[3][4][5][6]

Core Concepts: The Benzamidine and N-Hydroxy-benzamidine Moieties

The utility of benzamidine derivatives in drug design stems from their structural features. The parent benzamidine is a strong base that is protonated under physiological conditions, making it an excellent mimic for the side chain of arginine.[3][4] This property allows it to act as a competitive inhibitor for a wide range of enzymes that recognize arginine, most notably serine proteases like thrombin and trypsin.[2][7]

However, the strong basicity that confers potent biological activity also presents a significant biopharmaceutical challenge: poor oral absorption due to hydrophilicity and charge.[3][6] This is the primary impetus for developing N-hydroxy-benzamidine analogs.

The N-Hydroxy-benzamidine (Amidoxime) Advantage:

The addition of an N-hydroxy group to the amidine core creates an amidoxime. This modification serves several critical functions:

-

Reduced Basicity: The introduction of the electronegative oxygen atom significantly lowers the basicity of the amidine nitrogen.[3]

-

Improved Lipophilicity: The resulting amidoxime is less polar and more readily absorbed through the gastrointestinal tract.[3][4]

-

Prodrug Capability: Crucially, amidoximes can be reduced in vivo by enzyme systems, such as those involving cytochrome b5 and P450 enzymes, to regenerate the active amidine drug.[3][6] This makes the amidoxime an ideal prodrug moiety for amidine-based therapeutics.

The fluorine atom at the 3-position (meta-position) of the benzene ring further modulates the compound's electronic properties and can influence binding affinity, selectivity, and metabolic stability. 3-Fluoro-benzamidine is a key intermediate in the synthesis of various pharmaceuticals, particularly enzyme inhibitors.[8]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically follows a rational, multi-step pathway. The choice of starting material and reagents is dictated by the desired substitutions on the aromatic ring and the amidine group.

General Synthesis Workflow

A common and efficient pathway begins with a substituted benzonitrile. This workflow allows for the late-stage introduction of the N-hydroxy-amidine functionality, which is advantageous for creating a library of analogs.

Sources

- 1. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamidines

In the landscape of medicinal chemistry, the benzamidine scaffold stands as a "privileged" structure, renowned for its ability to mimic the side chains of arginine and lysine. This mimicry allows it to act as a potent and selective inhibitor of various enzymes, particularly serine proteases like thrombin and trypsin, which play critical roles in coagulation, digestion, and inflammation.[1][2] The core of its inhibitory power lies in the positively charged amidinium group, which forms strong ionic interactions with negatively charged residues (typically aspartate) in the S1 specificity pocket of these enzymes.[1]

However, the journey from a simple inhibitor to a viable drug candidate is fraught with challenges, including poor metabolic stability, low oral bioavailability, and off-target effects. This is where the strategic incorporation of fluorine becomes transformative. Fluorine, the most electronegative element, is a powerhouse tool in drug design.[3][4] Its small size allows it to replace hydrogen without significant steric penalty, yet its unique electronic properties can profoundly alter a molecule's physicochemical and pharmacological profile.[5][6] By fluorinating the benzamidine scaffold, researchers can fine-tune its properties to enhance potency, selectivity, and drug-like characteristics, creating a new generation of highly effective therapeutic agents.[7][8]

This guide provides a comprehensive technical overview of the biological activity of fluorinated benzamidines, synthesizing field-proven insights into their design, mechanism of action, structure-activity relationships (SAR), and the experimental workflows required for their evaluation.

Pillar 1: The Physicochemical Impact of Fluorination

The decision to introduce fluorine is a calculated one, aimed at modulating key molecular properties that govern a drug's behavior. The causality behind these improvements is rooted in the fundamental characteristics of the carbon-fluorine bond.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic groups, such as the amidine moiety.[4] While the amidine group needs to be protonated to bind effectively to its target, reducing its basicity can be advantageous. A less basic compound is less likely to be charged at physiological pH, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3]

-

Enhanced Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, generally increases the lipophilicity (logP) of a molecule.[4][5] This can lead to improved membrane permeability and better penetration into tissues, including the central nervous system (CNS).[7] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux pumps.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~472 kJ/mol) compared to a C-H bond.[4] Replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine can effectively block oxidation by cytochrome P450 enzymes.[4][9] This "metabolic shielding" increases the compound's half-life and systemic exposure, often leading to a more favorable dosing regimen.[9]

-

Conformational Control and Binding Interactions: Fluorine can influence molecular conformation through electrostatic and hyperconjugation effects.[7] It can also participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and other multipolar interactions, which can contribute to enhanced binding affinity and selectivity.[10][11]

Diagram 1: The Strategic Impact of Fluorination on Drug Properties

This diagram illustrates the cascading effects of incorporating fluorine into a drug candidate, starting from fundamental physicochemical changes to the ultimate improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Caption: Causality of fluorination in drug design.

Pillar 2: Synthesis of Fluorinated Benzamidines

The growing demand for fluorinated pharmaceuticals has spurred significant innovation in synthetic chemistry, particularly in methods that allow for the late-stage introduction of fluorine. This approach is highly valuable as it allows a common, non-fluorinated intermediate to be diversified at a later step, which is efficient for building a library of compounds for SAR studies.

Key synthetic strategies include:

-

Nucleophilic Fluorination: This classic approach often involves the displacement of a leaving group (e.g., a nitro group or another halogen) on an aromatic ring with a fluoride source, such as in the synthesis of 2,3,5-trifluorobenzamides from tetrafluorobenzamides.[12]

-

Deoxyfluorination: Reagents like DAST (diethylaminosulfur trifluoride) can convert alcohols or carbonyl groups into C-F or CF₂ groups, respectively.[7]

-

Modern Metal-Mediated Techniques: The development of metal-catalyzed methods has enabled the precise and regioselective fluorination of complex molecules under milder conditions, a significant advancement for drug discovery programs.[13]

-

Amide Coupling: Standard amide bond formation reactions can be used to couple a fluorinated benzoic acid with an appropriate amine, or vice-versa, to construct the final benzamidine derivative.[14]

Pillar 3: Biological Targets and Structure-Activity Relationships (SAR)

Fluorinated benzamidines primarily target enzymes that process arginine or lysine substrates. Their biological activity is a direct function of their structural features.

Primary Targets: Serine Proteases Benzamidines are classic competitive inhibitors of serine proteases such as thrombin, plasmin, trypsin, and acrosin.[1][2] The interaction is characterized by:

-

S1 Pocket Recognition: The protonated amidinium group forms a salt bridge with the key aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.

-

Aromatic Interactions: The benzene ring of the benzamidine typically engages in hydrophobic or pi-stacking interactions with residues lining the active site.

The Role of Fluorine in SAR The placement and nature of fluorine substituents dictate the compound's potency and selectivity.

-

Position: Fluorine atoms at the ortho or meta positions can influence the orientation of the benzamidine within the active site through steric and electronic effects, potentially forming favorable interactions with the protein backbone or side chains.[10] A para substitution can extend deeper into the binding pocket.

-

Electron-Withdrawing Effects: Fluorination enhances the acidity of the amidinium proton, which can strengthen hydrogen bonding with the target enzyme.[15]

-

Hydrophobicity: The hydrophobicity of the substituent significantly affects binding to enzymes like thrombin.[1] A trifluoromethyl group can provide a strong hydrophobic interaction, driving binding affinity.

Table 1: Conceptual Structure-Activity Relationship (SAR) for Fluorinated Benzamidine Inhibitors

| Substitution Pattern | Rationale / Causality | Expected Impact on Activity |

| No Fluorine (Parent) | Baseline ionic and hydrophobic interactions. | Moderate Potency |

| Monofluoro- (ortho) | May induce a conformational twist; potential for weak H-bonds. | Potency may increase or decrease depending on specific protein topology. |

| Monofluoro- (meta) | Strong inductive effect on pKa; minimal steric clash. | Often increases potency by optimizing electronic properties. |

| Monofluoro- (para) | Extends into the binding pocket; moderate lipophilicity increase. | Generally well-tolerated; can improve potency. |

| Difluoro- (e.g., 2,4-diF) | Combination of steric and strong electronic effects. | Can significantly enhance potency and selectivity if interactions are complementary. |

| Trifluoromethyl- (CF₃) | Strong electron-withdrawing effect and significant increase in lipophilicity. | Often leads to a large increase in potency by blocking metabolism and providing strong hydrophobic contacts.[7] |

Pillar 4: Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation workflow is essential to characterize the biological activity of newly synthesized fluorinated benzamidines. Each protocol must be self-validating, incorporating appropriate controls to ensure data integrity.

Diagram 2: Experimental Workflow for Screening Fluorinated Benzamidines

This diagram outlines a typical screening cascade, from initial high-throughput screening against the primary target to more complex cell-based and secondary assays to determine selectivity and cytotoxicity.

Caption: A typical screening cascade for enzyme inhibitors.

Protocol 1: In Vitro Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a serine protease like trypsin.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

- Enzyme Stock Solution: Prepare a stock solution of Trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

- Substrate Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in DMSO. Dilute to the final working concentration (e.g., 1 mM) in Assay Buffer.

- Test Compound: Prepare a 10 mM stock solution of the fluorinated benzamidine in DMSO. Create a series of 2-fold serial dilutions in Assay Buffer.

2. Assay Procedure (96-well plate format):

- Add 20 µL of each test compound dilution to the appropriate wells.

- Add 20 µL of Assay Buffer to the "No Inhibitor" (100% activity) control wells.

- Add 20 µL of a known potent inhibitor (e.g., benzamidine) to the "Positive Control" wells.

- Add 160 µL of Assay Buffer to the "Blank" (no enzyme) wells.

- Initiate the reaction by adding 20 µL of the diluted enzyme solution to all wells except the "Blank" wells.

- Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

- Add 20 µL of the substrate solution to all wells to start the enzymatic reaction. The total volume should be 200 µL.

- Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

3. Data Analysis:

- Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

- Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTS) Assay

This protocol assesses the general cytotoxicity of the compounds against a relevant cell line (e.g., HEK293 for general toxicity or a specific cancer cell line).[16][17]

1. Cell Seeding:

- Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).

- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

- Incubate for 24 hours to allow cells to adhere.

2. Compound Treatment:

- Prepare serial dilutions of the fluorinated benzamidine compounds in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[16]

- Include a "Vehicle Control" (medium with DMSO only) and a "Positive Control" for cell death (e.g., doxorubicin).

- Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

- Incubate for a specified period (e.g., 48 or 72 hours).

3. MTS Assay and Measurement:

- Add 20 µL of MTS reagent to each well.[16]

- Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

- Measure the absorbance at 490 nm using a microplate reader.[16]

4. Data Analysis:

- Subtract the background absorbance (from wells with medium only).

- Calculate the percent viability for each concentration relative to the vehicle control (100% viability).

- Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion and Future Perspectives

The strategic fluorination of the benzamidine scaffold is a powerful and validated approach in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address the inherent liabilities of this privileged structure, enhancing its metabolic stability, oral bioavailability, and target selectivity.[4][7] The continued development of novel synthetic fluorination methods will further expand the chemical space available for exploration, enabling the creation of even more sophisticated and finely-tuned inhibitors.[13] As our understanding of the subtle yet profound effects of fluorine on molecular interactions deepens, fluorinated benzamidines will undoubtedly continue to emerge as promising clinical candidates for a wide range of therapeutic areas, from thrombosis and inflammation to oncology.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Taylor & Francis. The role of fluorine in medicinal chemistry.

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.

- Pal, R. K., Singh, D. V., Patel, S., Mahto, G., & Chandra, G. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

- Mezencev, R., et al. (2018).

- BenchChem. Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.

- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery.

- BenchChem. Comparative Study on the Biological Activity of Benzamide Analogs.

- Daunys, G., et al. (2024).

- ResearchGate. (2024).

- Hall, H., et al. (1995). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. PubMed.

- Ward, S. C., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed.

- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Parrish, R. F., et al. (1978).

- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.

- Silverman, R. B., & Zhuang, Z. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.

- Kumar, A., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.

- Potemkin, V., et al. (2022). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.

- Stypczyńska, A., et al. (2023). Selected Chromatographic Methods for Determining the Biological Activity of Substances.

- ResearchGate. (2019). Case studies of fluorine in drug discovery | Request PDF.

- Baker, B. R., & Cory, M. (1971). Irreversible enzyme inhibitors. 186. Irreversible inhibitors of the C'la component of complement derived from m-(phenoxypropoxy)benzamidine by bridging to a terminal sulfonyl fluoride. Journal of Medicinal Chemistry.

- Sbardella, G., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors.

- Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed.

- Royal Society of Chemistry. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology.

- Bentham Science.

- ResearchGate. (2023). Fluorination in the synthetic pathway of fluorinated benzamides via... | Download Scientific Diagram.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

- CyberLeninka.

- Taniya, O. S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- Barnes-Seeman, D., et al. (2014).

- Beier, P., & Ostrovskyi, D. (2019). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

- ResearchGate.

- Grenier, D., et al. (2001). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. PubMed.

- Clement, B., et al. (1981).

- Pijper, A. D., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. researchgate.net [researchgate.net]

- 10. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 11. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Fluoro-N-hydroxy-benzamidine for Researchers and Drug Development Professionals

Introduction: Unveiling 3-Fluoro-N-hydroxy-benzamidine, a Promising Scaffold in Chemical Biology

This compound, more systematically known as 3-Fluorobenzamidoxime, is a fluorinated aromatic compound that has garnered increasing interest within the scientific community. Its unique structural features, combining a fluorinated benzene ring with a reactive amidoxime moiety, position it as a versatile building block in the design and synthesis of novel therapeutic agents and agrochemicals. The strategic placement of the fluorine atom at the meta position influences the molecule's electronic properties, enhancing its potential for specific biological interactions and improving metabolic stability, a critical consideration in modern drug discovery. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, applications, and a curated list of suppliers to facilitate its acquisition for research purposes.

Correct Identification of the Compound:

It is crucial to note that the compound of interest is most accurately identified in chemical literature and supplier catalogs under the name 3-Fluorobenzamidoxime or its IUPAC name, 3-fluoro-N'-hydroxybenzenecarboximidamide .

CAS Number: 54872-79-6[1]

Physicochemical Properties: A Tabulated Overview

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and guiding its application in research. The following table summarizes the key properties of 3-Fluorobenzamidoxime.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | Smolecule[2] |

| Molecular Weight | 154.14 g/mol | Smolecule[2] |

| IUPAC Name | 3-fluoro-N'-hydroxybenzenecarboximidamide | Smolecule[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |

Synthesis and Chemical Reactivity

The synthesis of 3-Fluorobenzamidoxime can be approached through several routes, primarily involving the modification of a benzamidine or benzonitrile precursor. One common conceptual pathway involves the reaction of 3-fluorobenzonitrile with hydroxylamine. This reaction leverages the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by rearrangement to form the amidoxime.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthesis of 3-Fluorobenzamidoxime.

The fluorine substituent is generally stable under these reaction conditions. The amidoxime functional group, however, imparts a degree of reactivity to the molecule, allowing for further chemical modifications. It can participate in various reactions, including cyclizations to form heterocyclic systems, which are prevalent in many biologically active molecules.

Applications in Research and Development

The unique combination of a fluorine atom and an amidoxime group makes 3-Fluorobenzamidoxime a valuable tool for medicinal chemists and drug discovery professionals.

Antimicrobial Drug Discovery

The amidoxime moiety is a known pharmacophore in various antimicrobial agents. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of potential drug candidates, potentially leading to improved cell permeability and in vivo efficacy. Research in this area focuses on synthesizing derivatives of 3-Fluorobenzamidoxime and evaluating their activity against a panel of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes.

Enzyme Inhibition

Benzamidine derivatives are well-known inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer. The N-hydroxy functionality and the fluoro-substituent of 3-Fluorobenzamidoxime can be exploited to design potent and selective inhibitors of specific enzyme targets. The fluorine atom can form key hydrogen bonds or engage in favorable electrostatic interactions within the enzyme's active site, thereby increasing binding affinity and inhibitory potency.

A conceptual workflow for screening 3-Fluorobenzamidoxime derivatives as enzyme inhibitors is outlined below:

Caption: Workflow for developing enzyme inhibitors.

Agrochemical Research

Similar to its applications in human health, 3-Fluorobenzamidoxime can serve as a precursor for the development of novel pesticides and herbicides. The introduction of fluorine into agrochemical candidates can lead to enhanced efficacy, better crop penetration, and favorable environmental degradation profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-Fluorobenzamidoxime.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Suppliers

3-Fluorobenzamidoxime (CAS 54872-79-6) is available from several chemical suppliers that specialize in providing building blocks for research and development. A list of potential suppliers includes:

| Supplier | Website |

| Sigma-Aldrich | [2] |

| Smolecule | [2] |

| Ambeed, Inc. | (Available through Sigma-Aldrich)[2] |

| Apollo Scientific | [3] |

| Benchchem | [4] |

| Combi-Blocks | [5] |

| Suzhou Health Chemicals Co., Ltd. | (Product listed on chemical marketplaces)[6] |

Disclaimer: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Conclusion

This compound (3-Fluorobenzamidoxime) represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its unique chemical structure, characterized by the presence of a fluorine atom and an amidoxime group, provides a versatile platform for the synthesis of novel, biologically active compounds. This guide has provided a foundational understanding of its properties, synthesis, applications, and procurement. As research continues to explore the potential of fluorinated scaffolds, 3-Fluorobenzamidoxime is poised to remain a valuable tool in the pursuit of innovative chemical solutions to biological challenges.

References

-

Suzhou Health Chemicals Co., Ltd. Selling Leads page 2087. [Link]

Sources

- 1. Buy 3-Fluorobenzamidoxime | 54872-79-6 [smolecule.com]

- 2. 3-Fluorobenzamidoxime | 54872-79-6 [sigmaaldrich.com]

- 3. Fluorinated Oximes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Selling Leads page 100 Suzhou Health Chemicals Co., Ltd. - Selling Leads [healthchems.lookchem.com]

Methodological & Application

Characterizing 3-Fluoro-N-hydroxy-benzamidine as an Enzyme Inhibitor: A Detailed Assay Protocol

Application and Protocol Guide

Abstract